5-Bromo-2-methoxybenzoic acid

Description

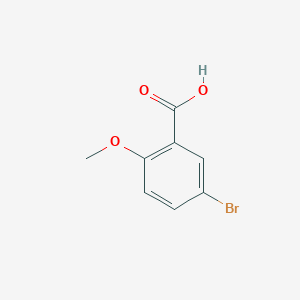

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUXZIRWBYBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358219 | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-35-9 | |

| Record name | 5-Bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzoic acid core, imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, reactivity, and applications, particularly within the pharmaceutical and life sciences sectors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Core Chemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| CAS Number | 2476-35-9 | [1] |

| IUPAC Name | This compound | [1] |

Physical Characteristics

| Property | Value | Source |

| Appearance | White to tan solid, powder, or crystals | [2] |

| Melting Point | 118-122 °C | [3] |

| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |

Synthesis and Reactivity

The synthesis of this compound and its isomeric counterpart, 2-bromo-5-methoxybenzoic acid, often starts from m-anisic acid (3-methoxybenzoic acid). The regioselectivity of the bromination is a key consideration in the synthetic strategy.

Synthetic Pathway Overview

The primary route to synthesize a bromo-methoxybenzoic acid involves the electrophilic bromination of a methoxybenzoic acid precursor. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring are pivotal in determining the position of the incoming bromine atom.

Caption: General synthesis pathway for 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid

A common laboratory-scale synthesis of the isomer 2-bromo-5-methoxybenzoic acid is detailed below. This method highlights the direct bromination of m-anisic acid.

Materials:

-

m-Anisic acid (3-methoxybenzoic acid)

-

Glacial acetic acid

-

Bromine

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve m-anisic acid (250 g, 1.67 mol) in glacial acetic acid (1 L).[5]

-

To this solution, add bromine (85 mL) followed by water (1 L).[5]

-

Heat the mixture to reflux.[5]

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[5]

-

Collect the precipitated solid by filtration.[5]

-

Wash the collected product with water to afford 2-bromo-5-methoxybenzoic acid.[5]

Yield: Approximately 79%, with a melting point of 154-156 °C.[5]

Note: The synthesis of the titular this compound would involve a different starting material or a multi-step synthesis to achieve the desired substitution pattern.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[4]

Key Applications:

-

Synthesis of Urolithin Derivatives: These compounds are metabolites produced by gut bacteria from ellagitannins and are being investigated for their potential health benefits. 2-Bromo-5-methoxybenzoic acid is a suitable precursor for the synthesis of various urolithin derivatives.[6]

-

Preparation of Substituted Aminobenzacridines: These are classes of compounds with potential applications in medicinal chemistry.[6]

-

Intermediate for Divalent Metal Transporter 1 (DMT1) Inhibitors: The isomer 2-bromo-5-methoxybenzoic acid is utilized in the synthesis of benzylisothioureas, which act as potent inhibitors of DMT1.[4][7] DMT1 is a target for research into conditions like neurodegenerative diseases and iron overload disorders.[7]

-

Synthesis of Isoindolinone Derivatives: This class of compounds has a broad range of biological activities and is a focus of drug discovery efforts.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectra are critical for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information. Spectral data for this compound is available in various chemical databases.[8]

Infrared (IR) Spectroscopy

-

IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the methoxy and carboxylic acid groups will be prominent.[1]

Mass Spectrometry (MS)

-

Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

GHS Classification: The compound is classified as acutely toxic if swallowed.[1][2] It can also cause skin and eye irritation.[9]

-

Precautionary Statements: It is recommended to wash hands thoroughly after handling, and to not eat, drink, or smoke when using this product.[10] In case of ingestion, it is advised to immediately call a poison center or doctor.[10]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles should be worn.[11]

-

Skin Protection: Chemical-resistant gloves and appropriate protective clothing are necessary to prevent skin contact.[11]

-

Respiratory Protection: In situations where dust may be generated, a suitable respirator should be used.[11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A comprehensive understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. The information presented in this guide is intended to provide researchers and scientists with a solid foundation for working with this valuable compound.

References

- Chemcasts. 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) Properties | Density, Cp, Viscosity. [Link]

- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]

- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- PubChem. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. [Link]

- Fisher Scientific.

- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India. [Link]

- Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]

- Autech. Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2. [Link]

- Chemsrc. This compound | CAS#:2476-35-9. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 2476-35-9 [chemicalbook.com]

- 4. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound(2476-35-9) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid (CAS: 2476-35-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 2476-35-9, is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the landscape of modern organic synthesis. Its structural arrangement, featuring a carboxylic acid, a methoxy ether, and a strategically positioned bromine atom, provides a trifecta of reactive sites. This configuration makes it an exceptionally valuable synthon for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and novel materials. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white to tan crystalline powder.[1][2] A solid understanding of its physical and spectroscopic properties is fundamental for its handling, reaction monitoring, and characterization.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2476-35-9 | |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | White to Tan Crystalline Solid/Powder | [1][4] |

| Melting Point | 118-122 °C | |

| Boiling Point | 334.7 °C at 760 mmHg | [4] |

| Density | 1.6 g/cm³ | [4] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected signatures are outlined below.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group (-OCH₃) protons, and the acidic carboxylic acid (-COOH) proton would be expected. The aromatic protons will show splitting patterns influenced by their positions relative to the bromine and other substituents. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methoxy carbon, and the six aromatic carbons (four substituted, two unsubstituted). |

| Infrared (IR) | A broad absorption band for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), C-O stretching for the ether and carboxylic acid, and peaks corresponding to the aromatic C-H and C=C bonds.[3] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M+) and the (M+2)+ peak being of nearly equal intensity. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2-methoxybenzoic acid. The electron-donating methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The activating effect of the methoxy group dominates, directing the incoming electrophile (bromine) to the position para to it, which is the C5 position.

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Bromination of 2-Methoxybenzoic Acid

This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Bromine Addition: While stirring, slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, the mixture is poured into ice-cold water.[5] The precipitated solid is collected by vacuum filtration.

-

Washing: The crude product is washed thoroughly with cold water to remove any residual acid and inorganic byproducts.

-

Purification (Recrystallization): The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity.[6] The crystals are then dried under vacuum.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its functional groups. The aryl bromide is a key handle for carbon-carbon bond formation, while the carboxylic acid allows for a range of derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to oxidative addition by low-valent palladium catalysts, making it an ideal substrate for cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[7]

Causality: The Suzuki reaction proceeds via a well-defined catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations:

-

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester. This is often used as a protecting group strategy or to modify the compound's solubility and pharmacokinetic properties.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine is a common route to synthesize amides.

-

Grignard Reactions: While the aryl bromide can be used to form a Grignard reagent, the acidic proton of the carboxylic acid is incompatible and would quench the reagent.[10] Therefore, the carboxylic acid must first be protected (e.g., as an ester) before attempting Grignard reagent formation at the C-Br site.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical starting material for multi-step syntheses of high-value molecules.

Caption: Key research applications derived from the core molecule.

-

Synthesis of DMT1 Inhibitors: It is a documented precursor in the synthesis of inhibitors for the Divalent Metal Transporter 1 (DMT1).[11] Regulating iron transport via DMT1 inhibition is a significant therapeutic strategy being explored for conditions like iron overload and certain neurodegenerative diseases.[11]

-

Preparation of Urolithin Derivatives: The compound is used in the preparation of urolithins, which are metabolites produced by gut bacteria from dietary ellagitannins.[11] These molecules are of high interest for their potential antioxidant and anti-inflammatory properties.[11]

-

Building Block for Novel Scaffolds: In broader discovery chemistry, the ability to selectively functionalize the aryl bromide position via cross-coupling allows for the rapid generation of compound libraries. The resulting biaryl structures are privileged motifs in many classes of drugs, including kinase inhibitors.[7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as acutely toxic if swallowed.[4]

| Safety Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Hazard Statement | H301: Toxic if swallowed | [4] |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a dust mask (e.g., N95). | [12] |

| Handling | Use in a well-ventilated area. Avoid generating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[12][13] | |

| Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[12][13] | |

| Spill Response | For minor spills, use dry clean-up procedures to avoid generating dust. Collect solid residues and place them in a suitable, labeled container for waste disposal.[13] |

References

- This compound - Cymit Química S.L.

- 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals Priv

- This compound 97 2476-35-9 - Sigma-Aldrich.

- 2476-35-9, this compound Formula - ECHEMI.

- 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook.

- 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals.

- SAFETY D

- This compound | C8H7BrO3 | CID 881739 - PubChem.

- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich.

- organic synthesis: benzoic acid via a grignard reaction.

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P

- Grignard Reaction Experiment Part 1, Prelab - YouTube.

Sources

- 1. 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

5-Bromo-2-methoxybenzoic acid IUPAC name

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2476-35-9), a key halogenated aromatic carboxylic acid. We will delve into its fundamental chemical properties, including its formal IUPAC nomenclature, and explore its synthesis, chemical reactivity, and significant role as a versatile intermediate in organic synthesis. This document is intended to serve as a critical resource for professionals in research and drug development, offering field-proven insights into its handling, application, and mechanistic considerations.

Introduction: A Versatile Building Block

This compound, also known as 5-bromo-o-anisic acid, is a substituted benzoic acid derivative. Its molecular architecture, featuring a carboxylic acid, a methoxy ether, and a bromine atom, makes it a valuable and reactive building block for constructing more complex molecular entities. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a crucial precursor in the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals. Understanding the interplay of its functional groups is paramount for leveraging its synthetic potential.

Core Properties and Nomenclature

A precise understanding of a compound's identity and physicochemical properties is the foundation of all scientific work.

IUPAC Name and Chemical Identity

The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. This name unambiguously describes the structure: a benzoic acid core with a methoxy group at position 2 and a bromine atom at position 5 relative to the carboxyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2476-35-9 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Synonyms | 5-Bromo-o-anisic acid | [1] |

| InChI Key | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid / Crystalline Powder | |

| Melting Point | 118-122 °C | [3] |

| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [4] |

Synthesis and Mechanistic Rationale

The primary route to this compound involves the electrophilic aromatic substitution of its parent compound, 2-methoxybenzoic acid (o-anisic acid).

Synthetic Workflow: Electrophilic Bromination

The synthesis hinges on the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director due to its resonance electron-donating effect. The carboxylic acid group (-COOH) is a deactivating meta-director. The powerful directing effect of the methoxy group dominates, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. The ortho position is sterically hindered by the adjacent carboxylic acid, making the para position (C5) the overwhelmingly favored site of substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 2-Methoxybenzoic Acid

This protocol is a representative example based on established chemical principles for similar transformations. Researchers should consult specific literature and perform appropriate safety assessments before implementation.

-

Reaction Setup : In a fume hood, charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq.). Add a suitable solvent such as concentrated sulfuric acid or acetic acid.

-

Reagent Addition : While stirring the mixture at room temperature, slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.0-1.2 eq.), portion-wise or dropwise. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the solid product.

-

Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization : Confirm the identity and purity of the final product using analytical methods such as NMR spectroscopy, IR spectroscopy, and melting point analysis[5][6].

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional regions, making it a trifunctional synthetic intermediate.

Sources

- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 2476-35-9 [m.chemicalbook.com]

- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 5. 2476-35-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(2476-35-9) 1H NMR [m.chemicalbook.com]

5-Bromo-2-methoxybenzoic acid molecular weight

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated and methoxylated aromatic carboxylic acid that has emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug development. Its strategically positioned functional groups—a reactive bromine atom, an electron-donating methoxy group, and a carboxylic acid moiety—provide a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore and compare key synthetic methodologies with detailed protocols, and illuminate its significant applications as a key intermediate in the synthesis of novel therapeutic agents, including Divalent Metal Transporter 1 (DMT1) inhibitors and urolithin derivatives. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to this compound

At its core, this compound (CAS No: 2476-35-9) is a disubstituted benzoic acid derivative.[1] The molecule's utility in organic synthesis is derived from the distinct reactivity of its three functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The methoxy group is a strong activating group, influencing the electronic properties of the aromatic ring and directing further electrophilic substitution. Most critically, the bromine atom at the 5-position serves as a versatile reactive site, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are foundational to modern pharmaceutical synthesis.[2] This trifecta of functionality makes it an indispensable synthon for creating diverse chemical libraries and pursuing targeted drug candidates.[3]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reactions, purification, and storage. The key properties of this compound are summarized below.[1][4][5]

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [1][4] |

| Molecular Weight | 231.04 g/mol | [1][4] |

| CAS Number | 2476-35-9 | [1][4] |

| Appearance | White to tan solid, powder, or crystals | [5] |

| Melting Point | 118-122 °C | [4] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [5] |

| InChIKey | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |

The compound is generally stored under dry, room temperature conditions and sealed to prevent degradation.[6]

Synthesis Methodologies: A Comparative Analysis

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and purity requirements. While several routes exist, they generally rely on the electrophilic bromination of a benzoic acid precursor or the oxidation of a corresponding benzaldehyde.

Method A: Bromination of 3-Methoxybenzoic Acid

A common and industrially relevant approach involves the direct bromination of 3-methoxybenzoic acid (m-anisic acid).[7] The regioselectivity of this reaction is a key consideration. The methoxy group is a powerful ortho-, para-director, while the carboxylic acid is a meta-director. The incoming electrophile (bromine) is directed to the positions ortho to the highly activating methoxy group, resulting primarily in 2-bromo and 4-bromo isomers. The formation of the desired 2-bromo isomer (which corresponds to 5-bromo relative to the methoxy group) is favored under specific conditions.

A patented process describes an efficient method using an organic acid solution in the presence of an alkali metal bromide and bromate, which offers high selectivity and yield.[8]

Method B: Oxidation of 2-Bromo-5-methoxybenzaldehyde

This method provides a high-yield pathway from a commercially available aldehyde precursor. The choice of oxidizing agent is critical to ensure the selective conversion of the aldehyde to a carboxylic acid without promoting side reactions on the electron-rich aromatic ring. Mild oxidants like sodium chlorite (NaClO₂) are ideal for this transformation.

The use of sodium chlorite buffered with sodium dihydrogen phosphate (NaH₂PO₄) is a classic Pinnick oxidation. 2-methyl-2-butene is included as a scavenger for the hypochlorite byproduct, which can otherwise lead to undesired chlorination of the aromatic ring. This self-validating system ensures high chemoselectivity for the desired carboxylic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butyl alcohol and tetrahydrofuran (THF). Add 2-methyl-2-butene (approx. 5 eq).

-

Reagent Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, ~2.8 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~5.6 eq). Add this solution dropwise to the aldehyde mixture over 10-15 minutes with vigorous stirring.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Remove the organic solvents (tert-butyl alcohol, THF, and excess 2-methyl-2-butene) under reduced pressure.

-

Acidification & Extraction: Acidify the remaining aqueous residue to pH 2 using 2M HCl. This protonates the carboxylate salt, precipitating the desired acid. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Product: The resulting white solid can be further purified by recrystallization if necessary, yielding this compound. The identity can be confirmed by ¹H-NMR and mass spectrometry.[9]

Caption: Workflow for the oxidation of 2-Bromo-5-methoxybenzaldehyde.

Key Applications in Research and Drug Development

The value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its structure is a recurring motif in compounds targeting a range of diseases.

-

Synthesis of DMT1 Inhibitors: A primary application is in the synthesis of potent inhibitors of Divalent Metal Transporter 1 (DMT1).[3] DMT1 is crucial for iron transport, and its dysregulation is implicated in iron-overload conditions and neurodegenerative diseases. This compound serves as a foundational scaffold for creating benzylisothioureas that modulate DMT1 activity.[3]

-

Development of Urolithin Derivatives: This compound is a precursor for preparing derivatives of urolithins.[3] Urolithins are metabolites produced by gut bacteria and are gaining significant attention for their potent antioxidant, anti-inflammatory, and anti-aging properties, making them attractive therapeutic candidates.[3][10]

-

Building Block for Novel Anti-Cancer Agents: The substituted bromo-methoxy-phenyl scaffold is present in compounds designed as cytotoxic agents. Research has shown that N-(methoxyphenyl) methoxybenzenesulphonamides containing this structural element can act as potent inhibitors of microtubular protein polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis.[11] This highlights the potential of derivatives of this compound in oncology research.

Caption: Applications of this compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification: The compound is classified under GHS as acutely toxic if swallowed (Danger) and causes skin and serious eye irritation.[1][5][12] It may also cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[13] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

-

Handling Procedures:

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison control center or physician immediately.[15]

-

Inhalation: Move the exposed individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[15]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block for complex molecule synthesis. Its demonstrated utility in the development of inhibitors for challenging targets like DMT1, as well as in scaffolds for anti-inflammatory and anti-cancer agents, underscores its continued importance. As researchers continue to push the boundaries of drug discovery, the strategic application of versatile intermediates like this compound will remain critical to designing the next generation of therapeutics.

References

- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]

- Chemsrc. This compound | CAS#:2476-35-9. [Link]

- Fisher Scientific.

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

- PubChem. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Pharmaffiliates. Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

- NIH National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 2476-35-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2476-35-9|this compound|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 9. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

5-Bromo-2-methoxybenzoic acid structure

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, a methoxy ether, and a bromine atom on a benzene ring, provides a versatile scaffold for creating complex molecular architectures. The differential reactivity of its functional groups makes it a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and other high-value chemical entities. This guide provides a comprehensive technical overview of its structure, properties, synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound dictate its behavior in chemical reactions and its physical handling characteristics. The molecule consists of a benzoic acid core, with a methoxy group (-OCH₃) positioned ortho to the carboxylic acid (-COOH) and a bromine atom (Br) at the para position relative to the methoxy group.

Chemical Structure

The IUPAC name for this compound is this compound.[1] Its structure is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key properties is provided in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |

| Molecular Weight | 231.04 g/mol | [1][2][3] |

| CAS Number | 2476-35-9 | [1][2][3] |

| Appearance | White to tan solid, powder, or crystals | [2] |

| Melting Point | 118-122 °C | |

| Boiling Point | 334.7 °C at 760 mmHg | [2] |

| SMILES | COC1=C(C=C(C=C1)Br)C(=O)O | [1] |

| InChIKey | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). The methoxy group is a strong activating, ortho-para director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the incoming electrophile (bromine) is predominantly directed to the para position, yielding the 5-bromo product with high selectivity.

Causality in Synthetic Protocol

A common and effective method involves the use of elemental bromine in the presence of a strong acid like sulfuric acid.

-

Choice of Starting Material : 2-methoxybenzoic acid is readily available and inexpensive. Its electronic properties (activated ring) make it highly susceptible to electrophilic substitution.

-

Role of Sulfuric Acid : Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the carboxylic acid, further deactivating the ortho positions, and polarizes the bromine molecule, increasing its electrophilicity and facilitating the reaction.

-

Reaction Control : The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of poly-brominated side products. Pouring the reaction mixture into ice-cold water is a critical step that simultaneously quenches the reaction and precipitates the less water-soluble product, allowing for easy isolation.

Experimental Protocol: Bromination of 2-Methoxybenzoic Acid

This protocol is adapted from established industrial methods for the selective bromination of substituted benzoic acids.[4][5]

Materials:

-

2-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Liquid Bromine (Br₂)

-

Ice-cold water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add liquid bromine (1.0-1.5 equivalents) dropwise to the stirred solution over a period of 10-20 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 5-20 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Carefully pour the reaction mixture onto a sufficient volume of ice-cold water. A solid precipitate will form.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[4]

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum provides definitive information about the substitution pattern on the aromatic ring. For the 5-bromo isomer, three distinct signals are expected in the aromatic region, corresponding to the three protons on the ring. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the acidic proton of the carboxyl group will be a broad singlet at a downfield shift (>10 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups.[1] Characteristic peaks include a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1680-1710 cm⁻¹), C-O stretching for the ether and acid (approx. 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹), and a C-Br stretch in the fingerprint region (approx. 500-600 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of a monobrominated compound.

Analytical Workflow Protocol

Objective : To confirm the structure and assess the purity of a synthesized batch of this compound.

-

Sample Preparation :

-

NMR : Dissolve ~5-10 mg of the dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an ATR-FTIR spectrometer with the neat solid.[1]

-

HPLC-MS : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra.

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Inject the sample into an HPLC-MS system to obtain a chromatogram for purity assessment and a mass spectrum for molecular weight confirmation.

-

-

Data Analysis :

-

Compare the obtained spectra with reference data or theoretical predictions.[6]

-

Integrate the HPLC peak to determine purity (e.g., >97%).

-

Verify the isotopic pattern for bromine in the mass spectrum.

-

Caption: Self-validating workflow for structural characterization.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate. Its utility stems from the ability to selectively functionalize the carboxylic acid and the carbon-bromine bond.

-

Synthesis of Antidiabetic Agents : 5-Bromo-2-alkylbenzoic acids are key intermediates in the synthesis of modern antidiabetic drugs.[5] For instance, the structurally similar 5-bromo-2-methylbenzoic acid is a documented starting material for producing Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[5] The this compound scaffold can be similarly employed to create analogues and new chemical entities in this therapeutic class.

-

Scaffold for Cross-Coupling Reactions : The bromine atom on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise installation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for building molecular complexity.

-

Derivatization via Carboxylic Acid : The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for the exploration of structure-activity relationships (SAR) by creating libraries of compounds where this position is varied to optimize target binding, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification : The compound is classified as acutely toxic if swallowed (Acute Tox. 3).[1] It can also cause skin and serious eye irritation.[7]

-

Handling Precautions : Always handle this chemical in a well-ventilated area or a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7][9] Avoid generating dust and avoid all personal contact, including inhalation.[8][9]

-

Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][10]

-

Skin : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[7][10]

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[7][9]

-

Inhalation : Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][9]

-

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. From its role in the synthesis of established pharmaceuticals to its potential as a scaffold for future drug discovery programs, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the development of novel chemical entities.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 881739, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- Fisher Scientific. (2021, December 25). 2-Bromo-5-methoxybenzoic acid Safety Data Sheet.

- SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- PharmaCompass. (2025, October 13). Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.

- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Thieme Chemistry. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.

- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.

Sources

- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 2476-35-9 [chemicalbook.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. This compound(2476-35-9) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxybenzoic Acid

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Safety Considerations of a Key Aromatic Building Block.

Abstract

5-Bromo-2-methoxybenzoic acid is a valuable halogenated aromatic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and carboxylic acid moieties allow for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will first address a critical aspect of this synthesis: the choice of the correct starting material based on the principles of electrophilic aromatic substitution. Subsequently, a detailed experimental protocol, characterization workflow, and rigorous safety analysis are presented to ensure a reproducible and safe laboratory execution.

Part 1: The Core Directive - Regiochemical Control in Aromatic Bromination

A common query involves the synthesis of this compound from m-anisic acid (3-methoxybenzoic acid). However, a foundational understanding of electrophilic aromatic substitution (EAS) reveals that this direct pathway is not feasible for producing the desired isomer. The directing effects of the substituents on the aromatic ring dictate the position of the incoming electrophile (Br+).

-

Analysis of m-Anisic Acid (3-methoxybenzoic acid):

-

The methoxy group (-OCH₃) at position 3 is a powerful activating, ortho, para-director, favoring substitution at positions 2, 4, and 6.

-

The carboxylic acid group (-COOH) at position 1 is a deactivating, meta-director, favoring substitution at position 5.

-

The combined influence strongly directs bromination to the 2-position, which is ortho to the activating methoxy group, resulting in the formation of 2-Bromo-5-methoxybenzoic acid .[1]

-

-

The Correct Precursor: o-Anisic Acid (2-methoxybenzoic acid):

-

The methoxy group (-OCH₃) at position 2 is an activating, ortho, para-director, favoring substitution at positions 3 and 5.

-

The carboxylic acid group (-COOH) at position 1 is a deactivating, meta-director, which disfavors substitution at position 3.

-

Therefore, the incoming bromine electrophile is overwhelmingly directed to the 5-position, which is para to the strongly activating methoxy group. This makes o-anisic acid the ideal and logical starting material for the efficient, single-step synthesis of this compound.

-

This guide will henceforth focus on the scientifically validated synthesis from o-anisic acid.

Part 2: Synthesis of this compound from o-Anisic Acid

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Glacial acetic acid serves as the solvent, and molecular bromine (Br₂) is the brominating agent. The reaction is an example of direct halogenation of an activated aromatic ring. The methoxy group activates the ring, making it sufficiently nucleophilic to react with bromine without the need for a strong Lewis acid catalyst, although one can sometimes be used to increase the reaction rate.[2]

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and emphasizes safety and product purity.

Materials and Reagents:

-

o-Anisic acid (2-methoxybenzoic acid)

-

Glacial Acetic Acid (CH₃COOH)

-

Liquid Bromine (Br₂)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Deionized Water (H₂O)

-

Ethanol (for recrystallization)

Table 1: Reagent Quantities and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| o-Anisic Acid | 152.15 | 10.0 g | 0.0657 | 1.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Bromine (Br₂) | 159.81 | 3.5 mL (10.9 g) | 0.0682 | 1.04 |

| Parameter | Value | |||

| Reaction Temperature | Room Temperature | |||

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% | | | |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of o-anisic acid in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. This entire setup must be placed within a certified chemical fume hood.

-

Bromine Addition: Carefully measure 3.5 mL of liquid bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred solution of o-anisic acid over a period of 30-45 minutes.[3] The solution will turn a persistent reddish-orange.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Workup - Neutralization: To quench the excess unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears and it becomes colorless.[4]

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any remaining acetic acid and salts.

-

Purification - Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Melting Point: The purified product should have a sharp melting point. The literature value is approximately 157-159 °C.[5] A broad melting range would indicate impurities.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and acid (~1250-1300 cm⁻¹), and C-Br stretches in the fingerprint region.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most definitive method for confirming the regiochemistry. For the 5-bromo isomer, one would expect to see three distinct signals in the aromatic region (δ 7-8 ppm), corresponding to the three protons on the benzene ring, and a singlet around δ 3.9 ppm for the three protons of the methoxy group. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (δ >10 ppm).

-

¹³C NMR: The spectrum will show eight distinct carbon signals, confirming the structure.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (230.04 g/mol ).[6] A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the final product.

Part 4: Safety & Hazard Management

Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[8][9] All operations must be conducted in a well-ventilated chemical fume hood.[9]

-

Reagent-Specific Hazards:

-

m-Anisic Acid / o-Anisic Acid: May cause skin, eye, and respiratory tract irritation.[10][11] Avoid dust formation and inhalation.[12]

-

Bromine (Br₂): EXTREMELY HAZARDOUS . Bromine is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[8][13] It is a strong oxidizing agent. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.[9][14] Always have a sodium thiosulfate solution readily available to neutralize spills.[14]

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns. The vapor is irritating to the respiratory system.

-

This compound (Product): Classified as toxic if swallowed.[6][15] Causes skin and serious eye irritation.[16] Handle with gloves and eye protection.

-

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be collected in a designated halogenated organic waste container. Do not dispose of down the drain. Follow all local and institutional regulations for hazardous waste disposal.[3]

Conclusion

The synthesis of this compound is a straightforward procedure when approached with a correct understanding of electrophilic aromatic substitution principles. By selecting the appropriate starting material, o-anisic acid, the desired product can be obtained in high yield and purity through a direct bromination. Careful execution of the experimental protocol and strict adherence to safety measures are paramount for a successful and safe outcome. The characterization methods outlined provide a robust framework for verifying the structure and purity of this important synthetic intermediate.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Anisic acid, 98%.

- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.

- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education.

- Unknown. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.

- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 881739, this compound.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid.

- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.

- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of Chemical Sciences.

Sources

- 1. prepchem.com [prepchem.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ehs.providence.edu [ehs.providence.edu]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxybenzoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

5-Bromo-2-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a key building block in the synthesis of a wide range of pharmaceutical compounds and other biologically active molecules. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The ability to dissolve this compound in a suitable organic solvent is fundamental to reaction kinetics, purification processes such as recrystallization, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of organic chemistry and data from structurally related compounds to provide a robust predictive analysis. Furthermore, it will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| Appearance | White to off-white solid, powder, or crystals | [2][3] |

| Melting Point | Approximately 121 °C | [4] |

| pKa | ~3.70 (Predicted) | [3] |

The structure of this compound, featuring a carboxylic acid group, a methoxy group, and a bromine atom attached to a benzene ring, dictates its interactions with various solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex due to the presence of both polar functional groups (carboxylic acid, methoxy) and a relatively non-polar aromatic ring.

Impact of Solvent Polarity

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding.[5] Given that this compound has a carboxylic acid group capable of hydrogen bonding, it is expected to exhibit good solubility in polar protic solvents. The solubility of the parent compound, benzoic acid, is significantly high in ethanol and methanol.[6][7]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone have large dipole moments but lack O-H or N-H bonds.[5] They can act as hydrogen bond acceptors. It is anticipated that this compound would be soluble in these solvents, particularly DMSO and DMF, which are known for their ability to dissolve a wide range of organic compounds.

-

Non-Polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are unable to form hydrogen bonds. Due to the polar functional groups on this compound, its solubility in non-polar solvents is expected to be limited.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on the theoretical principles and qualitative information from chemical suppliers, a predicted solubility profile for this compound in common organic solvents is presented below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and methoxy groups.[5] Patent literature indicates methanol and ethanol are effective recrystallization solvents, implying good solubility at elevated temperatures.[8] |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds.[5] Supplier data for a structural isomer suggests solubility in DMSO.[2] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity allows for some interaction. Supplier data for an isomer indicates solubility in chloroform.[2] |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and can act as a hydrogen bond acceptor. |

| Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall polarity mismatch with the functional groups will limit solubility. Benzoic acid itself has lower solubility in toluene compared to polar solvents.[6][7] |

| Non-Polar | Hexane, Cyclohexane | Low | Significant mismatch in polarity.[5] |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[9]

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant, controlled temperature using a shaker bath or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in units such as mg/mL or g/L.

-

Conclusion and Future Directions

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, a strong predictive framework can be established based on its molecular structure and the known behavior of similar compounds. The presence of both polar, hydrogen-bonding functional groups and a lipophilic aromatic ring suggests high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity, and low solubility in non-polar solvents.

For researchers and professionals in drug development, the experimental protocols outlined in this guide provide a robust methodology for obtaining the precise solubility data required for process optimization, formulation development, and other critical applications. It is recommended that future work focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant organic solvents at various temperatures to build a comprehensive, publicly available dataset.

References

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Acree Jr, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Furtado, F. A., et al. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar.

- U.S. Pharmacopeial Convention. (2021). <1236> Solubility Measurements.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.

- Slideshare. (2016).

- Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents.

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 569-575.

- BenchChem. (2025). Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents. BenchChem.

- PubChem. (n.d.). This compound.

- ChemDad. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Five Chongqing Chemdad Co., Ltd.

- Chemcasts. (n.d.).

- ChemicalBook. (n.d.). This compound CAS#: 2476-35-9. ChemicalBook.

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%. Sigma-Aldrich.

- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.

- NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook.

- ResearchGate. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- Chemsrc. (n.d.). This compound. Chemsrc.

- ResearchGate. (2010). (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%. Ottokemi.

- BLD Pharm. (n.d.). 2-Bromo-5-methoxybenzoic acid. BLD Pharm.

- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99.